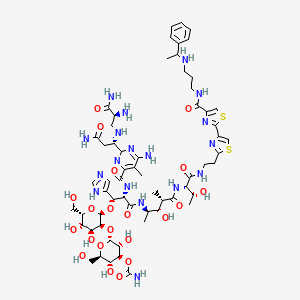

Bleomycin PEP; Pepleomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peplomycin is a chemotherapeutic agent belonging to the bleomycin family of antibiotics. It is primarily used in the treatment of various types of cancers, including squamous cell carcinoma, lymphomas, and testicular cancer . Peplomycin has been developed as a novel analog of bleomycin, with less pulmonary toxicity . It has been extensively studied in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .

Méthodes De Préparation

Peplomycin is synthesized through a series of chemical reactions involving the modification of the bleomycin molecule. Industrial production methods often involve fermentation processes using Streptomyces verticillus, followed by chemical modification to obtain peplomycin .

Analyse Des Réactions Chimiques

Peplomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron ions (Fe2+), molecular oxygen, and reactive oxygen species such as superoxide and hydroxyl radicals . The major products formed from these reactions are DNA strand breaks, which lead to cell death .

Applications De Recherche Scientifique

Peplomycin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of DNA cleavage and the formation of reactive oxygen species . In biology, peplomycin is used to investigate the effects of DNA damage on cellular processes and to study the mechanisms of apoptosis . In medicine, peplomycin is used as a chemotherapeutic agent for the treatment of various cancers . In industry, peplomycin is used in the development of new drug delivery systems and in the study of drug resistance mechanisms .

Mécanisme D'action

Peplomycin exerts its anticancer effects through the induction of DNA strand breaks mediated by reactive oxygen species . The primary mechanism involves the formation of a complex between peplomycin, iron ions (Fe2+), and molecular oxygen. This complex undergoes a series of redox reactions, generating reactive oxygen species such as superoxide and hydroxyl radicals. These highly reactive species cause oxidative damage to the DNA, leading to single and double-strand breaks . The formation of DNA strand breaks interferes with the vital processes of DNA replication and transcription, resulting in cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Peplomycin is similar to other compounds in the bleomycin family, such as bleomycin A2 and bleomycin B2 . peplomycin has been developed to have less pulmonary toxicity compared to bleomycin . Other similar compounds include anthracycline compounds like doxorubicin, epirubicin, and daunorubicin, as well as nucleoside analogs used in antiviral therapies . Peplomycin’s uniqueness lies in its ability to induce DNA strand breaks with reduced toxicity, making it a valuable chemotherapeutic agent .

Propriétés

Formule moléculaire |

C61H88N18O21S2 |

|---|---|

Poids moléculaire |

1473.6 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26?,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46+,47+,48-,49-,59+,60-/m0/s1 |

Clé InChI |

QIMGFXOHTOXMQP-ICNXHDPWSA-N |

SMILES isomérique |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |

SMILES canonique |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)